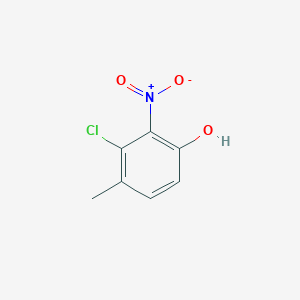

3-クロロ-4-メチル-2-ニトロフェノール

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Nitrophenols like “3-Chloro-4-methyl-2-nitrophenol” are typically used as intermediates in the synthesis of dyes, drugs, and pesticides . They are characterized by a nitro group (-NO2) and a phenol group (a benzene ring with a hydroxyl group, -OH) in their structure .

Synthesis Analysis

The synthesis of nitrophenols generally involves the nitration of phenol, where both para- and ortho-nitrophenols are formed . The nitro group tends to attach to the para position due to the strongly activating nature of the -OH group .Molecular Structure Analysis

The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures . This results in a full positive charge on nitrogen and a half-negative charge on each oxygen .Chemical Reactions Analysis

Nitrophenols can undergo various reactions, including reduction to aminophenols, coupling reactions to form azo dyes, and reactions with bases to form phenoxide ions .Physical and Chemical Properties Analysis

Nitrophenols are typically yellowish in color and have a relatively low volatility compared to similar molecular weight compounds due to the polar character of the nitro group . They also exhibit strong infrared bands at about 1550 cm-1 and 1375 cm-1 .科学的研究の応用

- 抗マラリア薬: この化合物の類似体は、抗マラリア薬として使用するための可能性を秘めて合成されています . 研究者らは、マラリア原虫に対するその有効性を調査しています。

- 抗アンドロゲン活性: 3-クロロ-4-メチル-2-ニトロフェノールは、抗アンドロゲン効果を示します。 ラットにおいて、基礎値およびhCG刺激によるテストステロン産生を有意に阻害します . その内分泌系への影響を理解することは重要です。

- 合成中間体: 研究者は、様々な有機合成において、3-クロロ-4-メチル-2-ニトロフェノールを原料として使用しています。 例えば、1-メチル-2-ニトロ-4-(テトラヒドロピラニルオキシ)ベンゼンなどの他の化合物の合成に使用されます .

医薬品化学および薬学

内分泌かく乱研究

化学合成および有機化学

環境修復および生物修復

Safety and Hazards

将来の方向性

作用機序

Target of Action

The primary targets of 3-Chloro-4-methyl-2-nitrophenol are likely to be similar to those of other nitro compounds, which are a significant class of nitrogen derivatives . The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures . This compound may also target the respiratory system .

Mode of Action

The mode of action of 3-Chloro-4-methyl-2-nitrophenol involves several steps. The compound is likely to undergo a series of reactions, including nitration, conversion from the nitro group to an amine, and bromination . The nitro group is meta directing, meaning that the first step needs to be nitration .

Biochemical Pathways

The degradation of 3-Chloro-4-methyl-2-nitrophenol likely involves the 1,2,4-benzenetriol (BT) pathway . The hnp gene cluster, which is significantly upregulated in the presence of the compound, is suspected to be involved in its catabolism . The enzymes HnpAB, a two-component FAD-dependent monooxygenase, and HnpC, a BT 1,2-dioxygenase, play crucial roles in this pathway .

Pharmacokinetics

Nitro compounds generally have lower volatility than ketones of about the same molecular weight, and their water solubility is low . These properties could impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their bioavailability.

Result of Action

The degradation of similar compounds via the bt pathway results in the formation of maleylacetate .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Chloro-4-methyl-2-nitrophenol. For instance, the degradation of similar compounds is more rapid under aerobic conditions . Additionally, the presence of other compounds, such as pesticides, can also affect the degradation process .

生化学分析

Biochemical Properties

The biochemical properties of 3-Chloro-4-methyl-2-nitrophenol are not well-documented. It can be inferred from studies on similar compounds. For instance, 3-Methyl-4-nitrophenol, a structurally similar compound, is known to interact with various enzymes and proteins during its degradation process . The primary enzymes involved in its degradation include PNP 4-monooxygenase (PnpA), a 1,4-benzoquinone reductase (PnpB), and other enzymes such as PnpCD, PnpE, and PnpF . These enzymes catalyze various reactions leading to the breakdown of the compound .

Cellular Effects

For example, they can affect cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Based on the known mechanisms of similar compounds, it can be hypothesized that it may exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

The metabolic pathways that 3-Chloro-4-methyl-2-nitrophenol is involved in are not well-documented. Similar compounds like 3-Methyl-4-nitrophenol are known to be metabolized by certain bacterial strains, such as Burkholderia sp. strain SJ98 . The enzymes involved in this metabolism include PnpA, PnpB, PnpCD, PnpE, and PnpF .

特性

IUPAC Name |

3-chloro-4-methyl-2-nitrophenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO3/c1-4-2-3-5(10)7(6(4)8)9(11)12/h2-3,10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCBOOMGORINFOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)O)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-({[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-ethylphenyl)pyridazine](/img/structure/B2444515.png)

![1,3-Bis[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2444518.png)

![N-{[2,5-difluoro-4-(trifluoromethyl)phenyl]methyl}prop-2-enamide](/img/structure/B2444521.png)

![5-methyl-N-[(oxan-4-yl)(thiophen-2-yl)methyl]thiophene-2-carboxamide](/img/structure/B2444523.png)

![3-(4-fluorophenyl)-5-methyl-7-(pyrrolidine-1-carbonyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2444531.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B2444533.png)